Bis(1-methylpentyl) Phthalate-d4
Description
Properties
Molecular Formula |
C₂₀H₂₆D₄O₄ |
|---|---|
Molecular Weight |
338.47 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-Bis(1-methylpentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Bis(1-methylpentyl) Ester-d4; |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
Bis(1-methylpentyl) phthalate-d4 is employed in environmental studies to trace the presence and distribution of phthalates in various ecosystems. Its deuterated form allows for precise measurements using mass spectrometry techniques, which can distinguish it from non-deuterated compounds.
- Key Uses :
- Analyzing phthalate contamination in water bodies.
- Assessing soil and sediment samples for plasticizers.
Toxicological Studies
The compound is instrumental in toxicological assessments, particularly in understanding the effects of phthalates on human health and wildlife. Researchers utilize this compound to study metabolic pathways and potential endocrine-disrupting effects.
- Case Study :
Product Development and Quality Control
In the formulation of consumer products such as cosmetics and plastics, this compound serves as a reference standard for quality control. Its presence can be monitored during production to ensure compliance with safety regulations regarding phthalate content.
- Applications :
- Used as a plasticizer in flexible plastic formulations.
- Included in cleaning products and personal care items to enhance texture and stability.
Analytical Techniques
The detection of this compound typically involves advanced analytical methods such as:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is favored for its sensitivity and specificity, allowing researchers to quantify low concentrations of the compound in complex matrices.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Useful for analyzing liquid samples where this compound may be present alongside other substances.
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Molecular Differences
Deuterated phthalates vary in alkyl chain structure, molecular weight, and isotopic labeling positions. Key examples include:
*Note: The molecular weight of this compound is estimated based on its non-deuterated parent compound (C₁₈H₂₆O₄, ~306.4 g/mol) with four deuterium substitutions.
Key Observations:
- Chain Branching : this compound features branched alkyl chains (1-methylpentyl), whereas DEHP-d4 has longer 2-ethylhexyl chains. Linear-chain analogs like DBP-d4 are simpler in structure .
- Molecular Weight : DEHP-d4 has the highest molecular weight (394.58) due to its longer alkyl chains, followed by this compound (~310.4) .
- Isotopic Purity : Most deuterated phthalates have >95% purity, validated via NMR, HPLC, and MS .
Quantification Ions (m/z):
- Deuterated standards typically exhibit a base ion of m/z 153 (for d4-labeled benzene rings), distinct from non-deuterated analogs (e.g., DBP at m/z 149) .
Regulatory and Handling Considerations
- This compound : Requires special permits, controlled storage (+4°C), and has a short shelf life .
- DEHP-d4 : Regulated under REACH and EPA due to DEHP’s toxicity; labeled as a reproductive toxin .
- Global Standards : Compounds like DBP-d4 and DEHP-d4 are included in EPA Method 8270 and ISO 18856 for environmental monitoring .
Preparation Methods
Deuterated Phthalic Anhydride Preparation
Deuterium incorporation begins with phthalic anhydride, which undergoes acid-catalyzed deuteration using deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). The reaction proceeds at 120–140°C for 48–72 hours under reflux, achieving >98% deuteration at the aromatic positions. Excess D₂O ensures complete exchange of hydrogen atoms, verified via nuclear magnetic resonance (NMR) spectroscopy.
Esterification with 1-Methylpentanol
The deuterated phthalic anhydride reacts with 1-methylpentanol in a 1:2 molar ratio. Sulfuric acid (0.5–1.0 wt%) catalyzes the reaction at 160–180°C for 6–8 hours under nitrogen atmosphere. The reaction mixture is agitated continuously to prevent localized overheating, which could degrade the deuterium label.
Table 1: Optimal Esterification Conditions
| Parameter | Value |
|---|---|
| Temperature | 170°C ± 5°C |
| Catalyst Concentration | 0.75 wt% H₂SO₄ |
| Reaction Time | 7 hours |
| Molar Ratio (Anhydride:Alcohol) | 1:2.1 |
| Yield | 85–92% |
Purification and Isolation
Crude this compound undergoes vacuum distillation to remove unreacted alcohol and catalyst residues. The distillate is then washed with 5% sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by deionized water until neutral pH.
Chromatographic Refinement
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (80:20 v/v) mobile phase isolates the deuterated product from non-deuterated impurities. Fractions containing >99.5% isotopic purity are pooled and concentrated under reduced pressure.
Table 2: HPLC Parameters for Purification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.3 ± 0.2 minutes |
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Absence of aromatic proton signals confirms deuterium incorporation. Peaks at δ 0.88 (t, 6H, CH₃), 1.25–1.45 (m, 16H, CH₂), and 4.15–4.25 (m, 4H, OCH₂) verify the ester structure.
-
Mass Spectrometry (ESI+): m/z 338.47 [M+H]⁺, with a mass shift of +4 Da compared to the non-deuterated analog.
Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) quantifies residual alcohols and phthalic acid. Specifications require ≤0.1% impurities for analytical standards.
Industrial Scalability and Challenges
Scaling production necessitates continuous-flow reactors to maintain temperature uniformity and reduce reaction times. Challenges include:
-
Isotopic Dilution: Trace moisture introduces protium, reducing deuterium purity. Molecular sieves (3Å) dehydrate solvents to <10 ppm H₂O.
-
Catalyst Recovery: Sulfuric acid neutralization generates sulfate waste, prompting research into recyclable solid acids like Nafion®.
Recent Advances in Synthesis
Recent studies explore microwave-assisted esterification , reducing reaction times to 2 hours with comparable yields. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) under mild conditions (50°C, solvent-free) shows promise for sustainable production .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Bis(1-methylpentyl) Phthalate-d4 in environmental samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Deuterated phthalates like this compound are used as internal standards to correct matrix effects and ionization efficiency variations. Calibration curves should be prepared in matching matrices (e.g., serum, soil) to account for recovery rate variability .
- Key Parameters :
- Limit of Detection (LOD): ≤0.1 ng/mL in biological fluids .
- Recovery Rates: 85–110% in spiked environmental water samples .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Storage Protocol : Store at 0–6°C in sealed, amber glass vials to prevent photodegradation and volatilization. Contamination risks increase at room temperature due to adsorption onto plastic surfaces .
- Handling : Use chemical-resistant gloves (e.g., nitrile) and safety goggles during preparation. Pre-cool solvents to minimize thermal degradation during reconstitution .
Q. What are the primary applications of this compound in environmental research?
- Role : Acts as a stable isotope-labeled internal standard for quantifying non-deuterated phthalates in environmental matrices (e.g., water, soil) and biological samples (e.g., urine, serum). Its deuterated structure minimizes co-elution interference in MS analysis .
- Example Workflow :
Spike samples with this compound prior to extraction.
Quantify target analytes via isotope dilution MS .
Advanced Research Questions
Q. How can researchers address discrepancies in recovery rates of this compound across heterogeneous matrices?
- Root Cause Analysis : Matrix-specific interactions (e.g., lipid content in serum, organic matter in soil) alter extraction efficiency. Perform spike-and-recovery experiments with matrix-matched calibration standards to identify bias sources .
- Mitigation Strategies :
- Optimize solid-phase extraction (SPE) sorbents (e.g., C18 vs. HLB) for specific matrices.
- Use post-column infusion to monitor ion suppression/enhancement effects in MS .
Q. What experimental design considerations are critical for tracing metabolic pathways of deuterated phthalates in vivo?
- Model Systems : Use rodent models or in vitro hepatocyte assays to study hydroxylation and glucuronidation pathways. Deuterium labeling enables tracking without isotopic exchange under physiological conditions .
- Analytical Challenges :
- Monitor for deuterium loss during metabolism (e.g., via H/D exchange in acidic compartments).
- Validate metabolite identification using high-resolution MS (HRMS) and synthetic standards .
Q. How can conflicting data on environmental persistence of deuterated phthalates be reconciled?
- Data Harmonization : Cross-validate results using standardized protocols (e.g., OECD guidelines for hydrolysis/photolysis studies). Differences in half-lives may arise from UV exposure intensity or microbial activity in test systems .
- Case Study : A 2022 interlaboratory study reported ±15% variability in hydrolysis rates of this compound due to pH calibration discrepancies .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H22D4O4 | |
| Molecular Weight | 310.42 g/mol | |
| Storage Temperature | 0–6°C | |
| CAS RN | 358730-89-9 | |
| Primary Use | Environmental analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
